N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide
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Overview
Description
N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide is a complex organic compound characterized by the presence of iodine, phenyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodoaniline with 3-(3-methylbutoxy)phenol in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature or slightly elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions), varying temperatures depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N,N-diphenylaniline: Similar in structure due to the presence of the iodine and phenyl groups.
N-(4-Iodophenyl)-4-methylbenzylamine: Shares the iodine and phenyl groups but differs in the presence of the benzylamine moiety.
Uniqueness
N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide is unique due to the combination of its iodine, phenyl, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO3/c1-14(2)10-11-23-17-4-3-5-18(12-17)24-13-19(22)21-16-8-6-15(20)7-9-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIGNVMIGZBPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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